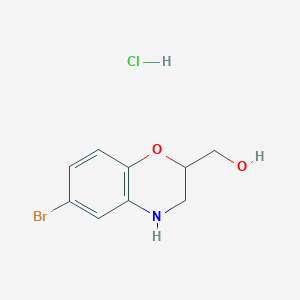

(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride

Description

(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride is a benzoxazine derivative characterized by a bromine substituent at position 6 of the benzoxazine ring and a methanol group at position 2, forming a hydrochloride salt. Its molecular formula is C₉H₁₁BrClNO₂, with a molecular weight of 254.16 g/mol . The benzoxazine core is a bicyclic structure combining a benzene ring fused with an oxazine ring, which is functionalized for diverse applications ranging from agrochemicals to pharmaceuticals. The hydrochloride salt enhances solubility in polar solvents, making it suitable for formulation in biological studies .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c10-6-1-2-9-8(3-6)11-4-7(5-12)13-9;/h1-3,7,11-12H,4-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTZTWKNZWGNFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(N1)C=C(C=C2)Br)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₆BrNO₂

- Molecular Weight : 228.043 g/mol

- Melting Point : 220-225 °C

- Boiling Point : 376.8 °C at 760 mmHg

- Density : 1.7 g/cm³

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. The compound has shown significant activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

The mechanisms underlying the antimicrobial effects of this compound are thought to involve disruption of bacterial cell membranes and interference with metabolic pathways. The presence of bromine substituents in the structure is believed to enhance the bioactivity by increasing lipophilicity and facilitating membrane penetration.

Case Studies

- Study on Antifungal Activity : A study conducted on various benzoxazine derivatives demonstrated that compounds similar to this compound exhibited antifungal activity against Candida species. The study reported MIC values ranging from 16.69 to 78.23 µM against C. albicans and moderate activity against Fusarium oxysporum .

- Antibacterial Screening : In another investigation focusing on antibacterial properties, derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that modifications in the benzoxazine structure significantly influenced their efficacy. The study highlighted that halogen substitutions were crucial for enhancing antibacterial activity .

Toxicological Profile

The toxicological assessment of this compound indicates potential irritant effects on skin and eyes, classified under acute toxicity categories . Further studies are necessary to evaluate chronic toxicity and safety profiles for therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazine compounds, including (6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride, exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that certain benzoxazine derivatives effectively targeted specific cancer pathways, leading to reduced tumor growth in vitro and in vivo models .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation in neuronal cells. These effects suggest its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease .

Material Science

Polymer Chemistry

In polymer science, this compound is utilized as a monomer for synthesizing advanced polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research indicates that polymers derived from benzoxazine exhibit improved flame retardancy and are suitable for high-performance applications in aerospace and automotive industries .

Nanocomposites

The compound has also been explored for its role in the development of nanocomposites. By combining this compound with nanoparticles, researchers have created materials with enhanced electrical conductivity and thermal properties. These nanocomposites are being investigated for applications in electronics and energy storage devices .

Analytical Applications

Chemical Sensors

The unique properties of this compound make it a candidate for use in chemical sensors. Studies have shown that it can be used as a sensing material for detecting various analytes due to its selective binding capabilities and fluorescence properties. This application is particularly relevant in environmental monitoring and food safety testing .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxazine derivatives exhibit varied biological and physicochemical properties depending on substituents and functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Benzoxazine Derivatives

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity: Bromine vs. Bromine’s electron-withdrawing nature may enhance electrophilic substitution reactivity . Functional Groups: The methanol hydrochloride group in the target compound increases hydrophilicity, contrasting with the lipophilic ethyl acetate groups in 7f and 10f. This impacts solubility and bioavailability .

Biological Activity: The dichloroethanone derivative (341.47 g/mol) acts as a herbicide safener via N-dichloroacetyl interactions, while the 6-chloro-acetic acid analog (239.64 g/mol) exhibits antibacterial activity against Gram-positive and Gram-negative strains . The target compound’s bioactivity remains underexplored but may align with these applications due to structural similarities.

Synthetic Utility :

- Compounds like 10f (373.84 g/mol) are intermediates for formylation reactions, while the target’s hydrochloride salt may serve as a stable precursor for further derivatization .

Physical Properties: The hydrochloride salt form of the target compound improves crystallinity and stability compared to neutral esters (e.g., 7f) or ketones (e.g., dichloroethanone derivative) . IR spectra of analogs highlight distinct peaks for ester C=O (~1732 cm⁻¹) and aldehyde CHO (~1663 cm⁻¹), absent in the target, which instead shows OH stretches from the methanol group .

Q & A

Q. How to validate the compound’s role in modulating plant detoxification pathways?

- Methodology : Transcriptomic analysis (RNA-seq) of treated plants identifies upregulated glutathione S-transferase (GST) genes. Enzyme activity is measured via spectrophotometric assays using CDNB (1-chloro-2,4-dinitrobenzene) as a substrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.